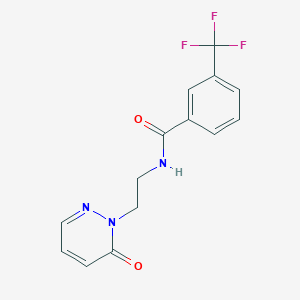
N-(2-(6-オキソピリダジン-1(6H)-イル)エチル)-3-(トリフルオロメチル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C14H12F3N3O2 and its molecular weight is 311.264. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- Background: Alkyl and aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates serve as efficient alternatives to chloroformates for carbonate synthesis .
- Application: Treatment of 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide yields carbonates in good yields. These compounds are stable and eco-friendly, making them valuable in organic synthesis .
- Application: By using alkyl or aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates, researchers can synthesize diaryl carbonates. For instance, five aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates were converted into corresponding diaryl carbonates with excellent yields using potassium carbonate in refluxing THF .
Carbonate Synthesis
Diaryl Carbonate Formation
生物活性
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazinone moiety, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
FGFR Inhibition
Research indicates that compounds structurally related to N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide exhibit potent inhibition of FGFR tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4). FGFRs are crucial in various physiological processes, including embryonic development and angiogenesis. Inhibition of these receptors has therapeutic implications in cancer treatment and other diseases mediated by aberrant FGFR signaling .
Case Studies and Experimental Findings
- In Vitro Studies : A study demonstrated that derivatives of pyridazinone compounds showed effective inhibition of cell proliferation in various cancer cell lines. The mechanism involved the disruption of FGFR signaling pathways, leading to reduced tumor cell viability .
- Structure-Activity Relationship (SAR) : Research on related compounds highlighted the importance of specific substituents on the pyridazine ring for enhancing biological activity. For instance, modifications at the 3-position of the benzamide moiety were found to significantly improve potency against FGFRs .
- Anti-Diabetic Activity : Another study identified a related pyridazine derivative that exhibited protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. This compound demonstrated a maximal activity with an EC50 value significantly lower than that of existing treatments, indicating potential for diabetes management .
Data Tables
The following table summarizes key findings from various studies on related compounds:
| Compound Name | Max Activity (%) | EC50 (μM) | Biological Target |
|---|---|---|---|
| Compound 1 | 97 | 6 | β-cell protection |
| Compound 2 | 88 | 13 | FGFR inhibition |
| Compound 3 | 45 | 18 | Cancer cell lines |
The proposed mechanism for the biological activity of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide involves:
- Inhibition of Tyrosine Kinase Activity : By binding to the ATP-binding site of FGFRs, it prevents receptor activation and downstream signaling.
- Induction of Apoptosis : In cancer cells, this inhibition can lead to programmed cell death due to disrupted survival signaling pathways.
- Protection Against ER Stress : In pancreatic β-cells, it helps maintain cell viability under stress conditions by modulating cellular stress responses .
特性
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)11-4-1-3-10(9-11)13(22)18-7-8-20-12(21)5-2-6-19-20/h1-6,9H,7-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQRWDKUFANQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














